![molecular formula C16H16N4O B2505455 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-méthylphényl)propanamide CAS No. 847387-66-0](/img/structure/B2505455.png)
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-méthylphényl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.331. The purity is usually 95%.
The exact mass of the compound N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des chercheurs ont synthétisé de nouveaux imidazo[1,2-a]pyrimidin-5(1H)-ones fonctionnalisés par des amides par propargylation d'un intermédiaire clé, suivie d'une cyclisation et d'une fonctionnalisation par des amides .
- Leur nature aromatique et leurs propriétés électroniques les rendent appropriés pour une utilisation dans les capteurs, les émetteurs pour la microscopie confocale et autres dispositifs optoélectroniques .
- Des chercheurs ont rapporté diverses approches synthétiques et fonctionnalisations aux positions 3 pour construire ce squelette privilégié .
- Ces hétérocycles ont trouvé des applications comme agents antibactériens, antifongiques et antiprotozoaires .
Activité anticancéreuse
Dispositifs optoélectroniques
Développement de médicaments
Agents anti-inflammatoires
Agents antibactériens et antifongiques
Activités cardiovasculaires et analgésiques
En résumé, le N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-méthylphényl)propanamide est prometteur dans divers domaines, de la recherche sur le cancer à l'optoélectronique et au développement de médicaments. Sa structure unique et ses activités biologiques en font un sujet intrigant pour l'exploration scientifique en cours. 🌟 .
Mécanisme D'action
Target of Action
The primary target of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process. It is responsible for the biosynthesis of prostaglandins (PGs), which are mediators that interfere in the inflammatory process .
Mode of Action
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide interacts with COX-2 by fitting into its active site . The compound acts as a COX-2 inhibitor, showing moderate to good selectivity for the inhibition of the COX-2 enzyme . This interaction results in the inhibition of prostaglandin production, thereby decreasing inflammation .
Biochemical Pathways
The compound affects the prostaglandin biosynthesis pathway by inhibiting the COX-2 enzyme . Prostaglandins, especially PGE2, increase pain and tissue blood flow during inflammation . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby decreasing inflammation .
Pharmacokinetics
The compound’s efficacy in in vitro and in vivo assays suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in a decrease in inflammation. In vitro assays have shown that the compound has a high efficiency in decreasing inflammation . In vivo studies using the writhing reflex test have shown that the compound has dose-dependent anti-nociceptive activity .
Analyse Biochimique
Biochemical Properties
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide plays a crucial role in biochemical reactions, particularly as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, this compound interacts with various proteins and biomolecules involved in the inflammatory response, further enhancing its therapeutic potential .
Cellular Effects
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide has been shown to affect various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, thereby reducing tumor growth . It also modulates cell signaling pathways, such as the NF-κB pathway, which plays a key role in inflammation and immune response. Furthermore, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide influences gene expression by regulating the transcription of genes involved in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide involves its binding interactions with the COX-2 enzyme. This compound fits into the active site of COX-2, thereby inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide may interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide maintains its anti-inflammatory and anticancer effects, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide vary with different dosages. At low to moderate doses, this compound effectively reduces inflammation and tumor growth without causing significant adverse effects . At high doses, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage regimens for safe and effective therapeutic use.
Metabolic Pathways
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is involved in various metabolic pathways, including those related to inflammation and cancer . This compound interacts with enzymes such as COX-2 and other metabolic enzymes, influencing metabolic flux and metabolite levels. By modulating these pathways, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide exerts its therapeutic effects .
Transport and Distribution
Within cells and tissues, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide exhibits specific subcellular localization, which is crucial for its activity and function . This compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. Its localization to sites of inflammation or tumor growth enhances its therapeutic efficacy by ensuring its presence at the site of action .
Propriétés
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-3-15(21)18-13-9-12(6-5-11(13)2)14-10-20-8-4-7-17-16(20)19-14/h4-10H,3H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVZPNCHUDUZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
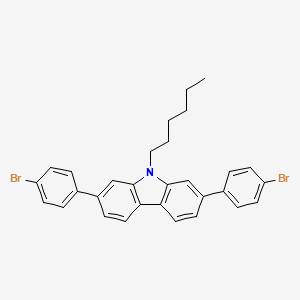
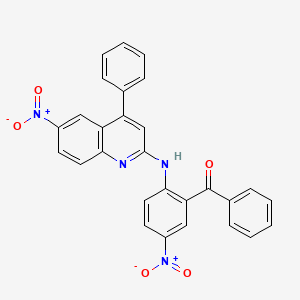
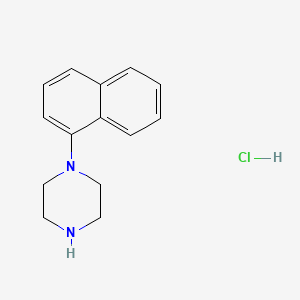
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)
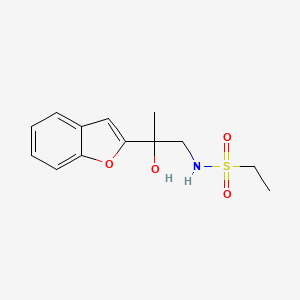
![6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2505382.png)

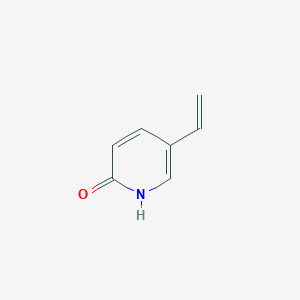
![4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide](/img/structure/B2505388.png)

![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)
![N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2505392.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2505394.png)

